Ferric dtpa

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

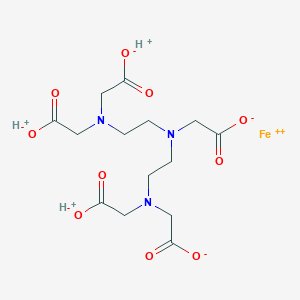

Ferric dtpa, also known as this compound, is a useful research compound. Its molecular formula is C14H21FeN3O10 and its molecular weight is 447.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Iron Compounds - Ferric Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medical Applications

- Contrast Agent in Imaging : Ferric DTPA is utilized as a contrast agent in magnetic resonance imaging (MRI). Studies have shown that it generates comparable contrast effects to traditional gadolinium-based agents in dynamic contrast-enhanced MRI, making it a potential alternative for patients with gadolinium-related toxicity concerns .

- Treatment of Heavy Metal Poisoning : this compound is effective in chelating toxic metals from the body, facilitating their excretion. It has been used successfully in clinical settings to treat patients with heavy metal poisoning, particularly lead and mercury.

- Protective Effects Against Inflammation : Research indicates that this compound can protect against inflammatory responses induced by cytokines such as tumor necrosis factor-alpha (TNF-α) in animal models, suggesting its potential use in managing inflammatory diseases .

Agricultural Applications

- Nutrient Supplementation : In agriculture, this compound is employed as a micronutrient fertilizer to enhance iron availability in soil. It has been shown to improve plant health and growth by preventing iron deficiency, which is crucial for chlorophyll synthesis and overall plant vigor .

- Impact on Plant Physiology : Studies on cranberry plants highlighted that while this compound improved iron levels, excessive concentrations led to negative physiological effects such as leaf drop and necrosis. This underscores the importance of dosage optimization when using chelated iron fertilizers .

Environmental Applications

- Water Treatment : this compound is used in water treatment processes to remove metal contaminants from wastewater. Its chelating properties allow it to bind harmful metals, facilitating their removal and reducing environmental toxicity.

Data Tables

Case Study: MRI Imaging with this compound

In a comparative study involving dynamic contrast-enhanced MRI for breast cancer detection, this compound was synthesized alongside other low-molecular-weight iron chelates. The results indicated that while the relaxivity values were lower than those of gadolinium-based agents, this compound provided sufficient contrast for imaging purposes without the associated toxicity risks .

Case Study: Agricultural Impact on Cranberries

An experiment assessing the effects of varying concentrations of this compound on cranberry plants demonstrated that while low concentrations promoted healthy growth, higher concentrations resulted in detrimental effects such as leaf necrosis and reduced shoot length. This study emphasizes the need for careful management of chelated iron applications in agriculture .

Analyse Des Réactions Chimiques

Stability and Ligand Exchange

Ferric DTPA exhibits exceptional thermodynamic stability due to its octadentate coordination:

-

Stability constant (log K) : ~28.6 for Fe³⁺-DTPA, significantly higher than EDTA (log K = 25.1) .

-

Kinetic inertness : Reacts with superoxide radicals (O₂⁻) at a rate constant of ≤10⁴ M⁻¹s⁻¹, slower than Fe³⁺-EDTA (1.9×10⁶ M⁻¹s⁻¹) .

| Chelator | Reaction with O₂⁻ (k, M⁻¹s⁻¹) | pH 7 Stability |

|---|---|---|

| Fe³⁺-DTPA | ≤10⁴ | High |

| Fe³⁺-EDTA | 1.9×10⁶ | Moderate |

| Fe³⁺-HEDTA | 7.6×10⁶ | Low |

Thermal Decomposition

Thermogravimetric (TG) and differential scanning calorimetry (DSC) studies reveal distinct decomposition pathways:

-

In O₂ atmosphere :

-

In N₂ atmosphere :

| Atmosphere | Residue Composition | Dehydration Temp (°C) | Exothermic Peak (°C) |

|---|---|---|---|

| O₂ | Fe₂O₃ + Cr₂O₃ | ≤120 | 290 |

| N₂ | Fe₂(CO₃)₃ + Cr₂O₃ | ≤120 | 380, 655 |

Redox Reactions

This compound participates in Fenton-like reactions but with inhibited hydroxyl radical (·OH) generation:

-

With H₂O₂ : Forms a transient intermediate (I₁) that reacts with ethanol or formate at rates comparable to ·OH .

-

Reduction by O₂⁻ : Limited Fe³⁺ → Fe²⁺ conversion due to DTPA’s strong chelation, reducing ·OH yield .

Fe III DTPA+H2O2→I1scavengersFe II DTPA+byproducts

Environmental and Biological Interactions

-

Toxicity mitigation : Fe³⁺-DTPA is 10× less toxic to Daphnia carinata than free DTPA (LC₅₀: >1,000 mg/L vs. 245 mg/L) .

-

Plant toxicity : Cranberry plants exposed to Fe-DTPA show reduced shoot growth (56% biomass loss at 100 mg/L) without iron overload .

Industrial Relevance

Propriétés

Numéro CAS |

15162-64-8 |

|---|---|

Formule moléculaire |

C14H21FeN3O10 |

Poids moléculaire |

447.18 g/mol |

Nom IUPAC |

2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron;iron(2+) |

InChI |

InChI=1S/C14H23N3O10.Fe/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+2/p-2 |

Clé InChI |

RASZKSWRZUIIQJ-UHFFFAOYSA-L |

SMILES |

[H+].[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Fe+2] |

SMILES isomérique |

C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)O.[Fe+2] |

SMILES canonique |

[H+].[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Fe+2] |

Synonymes |

DTPA ferric chelate ferric diethylenetriamine-N,N,N',N'',N''-pentaacetate ferric DTPA |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.